7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is a complex organic compound with a molecular formula of C21H24O6. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with hexyl derivatives under controlled conditions. The reaction often requires the use of catalysts such as acids or bases to facilitate the formation of the benzopyran ring structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups present in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reaction mechanisms.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one: A structurally similar flavonoid with comparable biological activities.
7,3’,4’,5’-Tetrahydroxyflavone: Another flavonoid with multiple hydroxyl groups, known for its antioxidant and anti-inflammatory properties.
Uniqueness
7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is unique due to the presence of the hexyl group, which may enhance its lipophilicity and bioavailability compared to other flavonoids. This structural feature can influence its interaction with biological membranes and molecular targets, potentially leading to distinct pharmacological effects.
Properties
CAS No. |
649551-46-2 |
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Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
7-hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-2-3-4-5-6-12-7-8-14-17(9-12)27-21(20(26)18(14)24)13-10-15(22)19(25)16(23)11-13/h7-11,22-23,25-26H,2-6H2,1H3 |
InChI Key |
FMFKHXSDOIQAFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O |
Origin of Product |
United States |
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